REACTION_SMILES
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[C:1]([N:2]1[CH2:3][CH2:4][CH2:5][CH:6]([C:7]([O:8][CH2:9][CH3:10])=[O:11])[CH2:12]1)(=[O:13])[c:14]1[cH:15][cH:16][cH:17][cH:18][cH:19]1.[Cl:32][C:33](=[O:34])[O:35][CH2:36][c:37]1[cH:38][cH:39][cH:40][cH:41][cH:42]1.[ClH:20].[O:21]=[C:22]1[CH:23]([C:28](=[O:29])[O:30][CH3:31])[CH2:24][NH:25][CH2:26][CH2:27]1>>[O:21]=[C:22]1[CH:23]([C:28](=[O:29])[O:30][CH3:31])[CH2:24][N:25]([C:33](=[O:34])[O:35][CH2:36][c:37]2[cH:38][cH:39][cH:40][cH:41][cH:42]2)[CH2:26][CH2:27]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C1CCCN(C(=O)c2ccccc2)C1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)OCc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)C1CNCCC1=O
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Name
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Type
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product
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Smiles
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COC(=O)C1CN(C(=O)OCc2ccccc2)CCC1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |